![molecular formula C18H15NO6 B2656583 三甲基吡咯并[2,1-a]异喹啉-1,2,3-三羧酸酯 CAS No. 7593-63-7](/img/structure/B2656583.png)

三甲基吡咯并[2,1-a]异喹啉-1,2,3-三羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

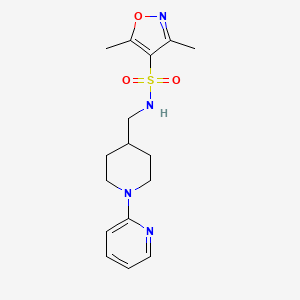

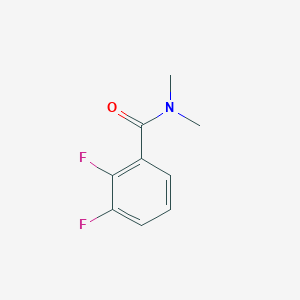

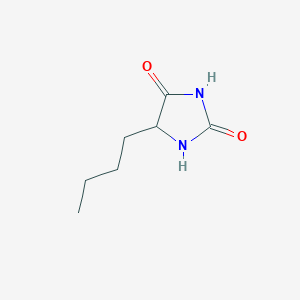

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a chemical compound with the linear formula C18H15NO6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Pyrrolo[2,1-a]isoquinolines occur frequently in a large number of bioactive natural products and pharmaceutically important molecules . The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis

The molecular structure of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is represented by the linear formula C18H15NO6 . This structure is prevalent in marine and other natural products .Chemical Reactions Analysis

The formation of an ion-pair intermediate generated in situ from dihydroisoquinoline ester and (Z)-4-methoxy-4-oxobut-2-enoic acid via the solvolysis of maleic anhydride with methanol is crucial for the cascade process to occur .Physical And Chemical Properties Analysis

The melting point of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is 154-156 °C . Its density is predicted to be 1.33±0.1 g/cm3 .科学研究应用

Anticancer Properties

TPIQTC exhibits promising anticancer potential. Researchers have found that it selectively inhibits certain kinases involved in cancer cell proliferation and survival. By targeting these kinases, TPIQTC disrupts signaling pathways critical for tumor growth. Further studies are needed to explore its efficacy against specific cancer types and potential combination therapies .

Anti-Inflammatory Activity

Inflammation contributes to various diseases, including autoimmune disorders and chronic conditions. TPIQTC has demonstrated anti-inflammatory effects by modulating immune responses. It may inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for drug development in inflammatory diseases .

Neurodegenerative Diseases

TPIQTC’s kinase inhibition properties extend to neurodegenerative diseases. Specifically, it targets DYRK1A, a kinase associated with Alzheimer’s disease and other cognitive disorders. By blocking DYRK1A, TPIQTC could potentially mitigate neurodegeneration .

HIV-1 Integrase Inhibition

HIV-1 integrase is essential for viral replication. TPIQTC’s inhibitory effects on this enzyme make it a potential antiviral agent. Researchers are investigating its role in preventing HIV-1 integration into host DNA .

Calcium Entry Blockade

TPIQTC may act as a calcium channel blocker, affecting intracellular calcium levels. Calcium dysregulation contributes to various diseases, including cardiac arrhythmias and neurodegeneration. TPIQTC’s ability to modulate calcium channels warrants further exploration .

Antioxidant Properties

TPIQTC has shown antioxidant activity, protecting cells from oxidative stress. Its potential as an in vitro antioxidant for lipid peroxidation inhibition suggests applications in preventing cellular damage .

作用机制

未来方向

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . Therefore, future research could focus on developing new methodologies for constructing pyrrolo[2,1-a]isoquinolines and exploring their potential applications.

属性

IUPAC Name |

trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c1-23-16(20)12-13(17(21)24-2)15(18(22)25-3)19-9-8-10-6-4-5-7-11(10)14(12)19/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIZAJRRCYJCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate | |

CAS RN |

7593-63-7 |

Source

|

| Record name | TRIMETHYL PYRROLO(2,1-A)ISOQUINOLINE-1,2,3-TRICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)

![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)

![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)